molecular formula C34H24Br2N2O4 B12453226 N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}

N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}

Cat. No.: B12453226
M. Wt: 684.4 g/mol
InChI Key: XNRUAWKTHVZGTF-UHFFFAOYSA-N
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Description

N,N’-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}: is a complex organic compound characterized by its unique structure, which includes naphthalene and bromonaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide} typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1,5-diamine with 2-bromo-1-naphthol in the presence of a suitable base to form the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N,N’-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide} undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The naphthalene moieties can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while oxidation and reduction reactions can produce quinones and dihydro derivatives, respectively.

Scientific Research Applications

N,N’-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide} has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N’-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide} involves its interaction with specific molecular targets. The bromonaphthalene moieties can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

  • N,N’-naphthalene-1,5-diylbis{2-[(2-chloronaphthalen-1-yl)oxy]acetamide}
  • N,N’-naphthalene-1,5-diylbis{2-[(2-thienyl)oxy]acetamide}
  • N,N’-naphthalene-1,5-diylbis{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide}

Uniqueness: N,N’-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide} is unique due to the presence of bromonaphthalene moieties, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C34H24Br2N2O4

Molecular Weight

684.4 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[5-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]naphthalen-1-yl]acetamide

InChI

InChI=1S/C34H24Br2N2O4/c35-33-23-9-3-1-7-21(23)15-17-29(33)41-19-31(39)37-27-13-5-12-26-25(27)11-6-14-28(26)38-32(40)20-42-30-18-16-22-8-2-4-10-24(22)34(30)36/h1-18H,19-20H2,(H,37,39)(H,38,40)

InChI Key

XNRUAWKTHVZGTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)COC5=C(C6=CC=CC=C6C=C5)Br

Origin of Product

United States

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